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Compound of Interest

Compound Name: 3-Bromocyclobutanone

Cat. No.: B1528419 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 3-
Bromocyclobutanone (CAS No. 23761-24-2), a key intermediate in organic synthesis. The

following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, intended for researchers, scientists, and professionals in drug

development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the structure of organic

molecules. The ¹H and ¹³C NMR data for 3-Bromocyclobutanone are presented below.

1.1. ¹H NMR Data

The ¹H NMR spectrum reveals the electronic environment of the hydrogen atoms in the

molecule. The data, acquired on a 400 MHz spectrometer using deuterated chloroform (CDCl₃)

as the solvent, is summarized in Table 1.[1]
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

3.43-3.52 multiplet - 2H
CH₂ adjacent to

C=O

3.72-3.81 multiplet - 2H
CH₂ adjacent to

CHBr

4.54 triplet of triplets 7.9, 5.0 1H CHBr

1.2. ¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The

spectrum was recorded at 101 MHz in CDCl₃.[1][2] The observed chemical shifts are detailed in

Table 2.

Chemical Shift (δ) ppm Assignment

29.0 CHBr

60.4 CH₂

203.2 C=O

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule through their

characteristic vibrational frequencies. The IR spectrum of neat 3-Bromocyclobutanone
displays several key absorption bands, as listed in Table 3.[1]
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Wavenumber (cm⁻¹) Functional Group Assignment

1787 C=O (carbonyl) stretch in a strained ring

1372 CH₂ wag

1233 C-C stretch

1139 CH₂ twist

1084 C-C stretch

996 CH₂ rock

967 CH₂ rock

838 C-H bend

700 C-Br (carbon-bromine) stretch

The carbonyl stretching frequency at 1787 cm⁻¹ is characteristic of a ketone within a four-

membered ring, with the ring strain causing a shift to a higher wavenumber compared to acyclic

ketones.[1] The presence of a C-Br bond is indicated by the absorption at 700 cm⁻¹.[1]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. The mass spectrum of 3-Bromocyclobutanone shows several characteristic

fragments, which are summarized in Table 4.[1]

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Proposed Fragment

41.0339 100 [C₃H₅]⁺

69.0335 60.99 [C₄H₅O]⁺

118.9489 5.83 [M-HBr]⁺ or [C₄H₄O]⁺

120.9484 6.73 [M-CO]⁺ or [C₃H₅Br]⁺
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Experimental Protocols
The spectroscopic data presented in this guide were obtained from purified 3-
Bromocyclobutanone. The compound was purified by silica gel chromatography.[1]

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on 400 MHz and 101 MHz

spectrometers, respectively.[1] Samples were dissolved in deuterated chloroform (CDCl₃).

IR Spectroscopy: The infrared spectrum was obtained from a neat sample of the compound.

[1]

Mass Spectrometry: The mass spectrum was recorded to obtain the mass-to-charge ratios

and relative intensities of the fragments.[1] The specific ionization technique was not detailed

in the source literature.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 3-Bromocyclobutanone.
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Caption: Workflow for Spectroscopic Analysis of 3-Bromocyclobutanone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 3-Bromocyclobutanone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1528419#spectroscopic-data-of-3-
bromocyclobutanone-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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